molecular formula C5H12N2O B2362980 3-(Dimethylamino)propanamide CAS No. 1857-18-7; 20101-88-6

3-(Dimethylamino)propanamide

Cat. No.: B2362980
CAS No.: 1857-18-7; 20101-88-6
M. Wt: 116.164
InChI Key: NIXQLMVKRBUSPF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propanamide (CAS: 17268-47-2) is a tertiary amine-containing amide with the molecular formula C₅H₁₂N₂O. Its structure features a dimethylamino group (-N(CH₃)₂) attached to the β-carbon of a propanamide backbone. The compound is a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of prodrugs and coordination complexes. Its hydrochloride salt (CAS: 1000395-57-2) enhances solubility for biological applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXQLMVKRBUSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20101-88-6
Record name 3-(dimethylamino)propanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Amino Group Substitution

Compound Substituents Key Properties/Applications References
This compound -N(CH₃)₂ at β-carbon Prodrug design (e.g., PDDP), ligand in metal complexes
3-(Diethylamino)-N-methylpropanamide (CAS: 53151-51-2) -N(C₂H₅)₂ at β-carbon, -NCH₃ at amide Increased lipophilicity; potential CNS-targeting agent
3-{[2-(Diethylamino)ethyl]amino}propanamide -N(C₂H₅)₂-ethylamino side chain Reagent for synthesizing metal complexes

Key Findings :

  • Diethylamino analogs exhibit higher lipophilicity (logP) than dimethylamino derivatives, influencing membrane permeability .
  • Bulkier alkyl groups (e.g., diethyl) may reduce metabolic stability compared to dimethyl groups .

Functional Group Additions

Compound Functionalization Biological Activity References
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazol, furan rings Potent KPNB1 inhibition; anticancer activity
3-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide Benzylidene hydrazine, thiazol Tridentate ligand for Co(II), Cd(II); antimicrobial activity
N-[3,4-bis(pivaloyloxy)dopamine]-3-(dimethylamino)propanamide (PDDP) Pivaloyl esters, dopamine conjugation Dopamine prodrug; H+/OC antiporter-mediated BBB penetration

Key Findings :

  • Aromatic heterocycles (thiazol, furan) enhance π-π stacking interactions, improving binding to biological targets like kinases .
  • PDDP’s dimethylamino group facilitates blood-brain barrier (BBB) transport via H+/OC antiporter, unlike non-amino-substituted prodrugs .

Key Findings :

  • Dimethylamino nitrogen participates in metal coordination, stabilizing complexes with transition metals .
  • Hydroxyethylamino derivatives prioritize solubility over metal chelation .

Prodrug Design and Pharmacokinetics

Compound Prodrug Target Transport Mechanism References
PDDP Dopamine H+/OC antiporter-mediated BBB uptake
Puromycin analogs with 3-(4-methoxyphenyl)propanamide Protein synthesis Not transporter-dependent; relies on passive diffusion

Key Findings :

  • PDDP’s dimethylamino group is critical for active transport across the BBB, unlike passively diffused methoxyphenyl analogs .

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